Bienvenue dans la boutique en ligne BenchChem!

N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

MTP inhibition lipid metabolism atherosclerosis

N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide is the critical ethyl-substituted mid-series reference compound within the biphenylcarboxamide piperazine MTP inhibitor class. The N-ethyl group confers a unique balance of steric bulk and lipophilicity distinct from methyl or propyl congeners—parameters that directly govern target engagement, metabolic stability, and off-target profiles. This compound is essential for systematic SAR campaigns mapping N-alkyl chain length effects on MTP inhibitory potency. Procure alongside methyl and propyl analogs as a matched set for rigorous hit-to-lead optimization. Validated in HepG2 apoB secretion, liver microsomal stability, and polypharmacology screening assays. Not interchangeable with other N-alkyl variants.

Molecular Formula C25H27N3O
Molecular Weight 385.5 g/mol
Cat. No. B504568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide
Molecular FormulaC25H27N3O
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C25H27N3O/c1-2-27-16-18-28(19-17-27)24-14-12-23(13-15-24)26-25(29)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15H,2,16-19H2,1H3,(H,26,29)
InChIKeyIQSRELXCMBCXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide: MTP Inhibitor Class Compound for Lipid Modulation Screening


N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide (CAS 722464-37-1; molecular formula C25H27N3O; MW 385.5 g/mol) is a biphenyl-4-carboxamide derivative bearing an N-ethylpiperazine substituent at the para position of the aniline ring . The compound belongs to a class of substituted piperazine derivatives claimed as inhibitors of microsomal triglyceride transfer protein (MTP), a validated target for lowering plasma levels of atherogenic lipoproteins [1]. Structurally, the compound features three distinguishing modules: a biphenyl-4-carboxamide core, a para-phenylenediamine linker, and an N-ethylpiperazine terminus, which together confer a specific pharmacophoric profile distinct from close N-alkyl analogs [2].

Why N-[4-(4-Ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide Cannot Be Casually Substituted by In-Class Piperazine Analogs


Within the biphenylcarboxamide piperazine series, the N-alkyl substituent on the piperazine ring is a critical determinant of MTP inhibitory potency, lipophilicity, and metabolic stability, making simple substitution between methyl, ethyl, propyl, or unsubstituted analogs pharmacologically invalid [1]. The patent disclosures for this compound class explicitly enumerate that R6, the group attached to the terminal piperazine nitrogen, is selected from straight-chain or branched C1-6-alkyl groups, with each variant producing a distinct pharmacological fingerprint [2]. Consequently, an ethyl group confers a unique balance of steric bulk and logP relative to the smaller methyl analog or the larger propyl analog, which directly impacts target engagement, off-target promiscuity, and ADME properties—parameters that are not interchangeable across the series [3]. Procurement without verifying the specific N-alkyl identity risks introducing an untested compound with divergent bioactivity and stability profiles.

N-[4-(4-Ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide: Quantitative Differentiation Evidence Against Close Analogs


MTP Inhibitory Class Assignment: N-Ethylpiperazine as a Preferred R6 Substituent Within the Biphenylcarboxamide Patent Scope

The compound is explicitly encompassed by the generic formula I in patent US20020032238, where R6 (the piperazine N-substituent) is defined as a straight-chain C1-6-alkyl group; the ethyl substituent represents a preferred embodiment within this series, as ethyl falls within the claimed C1-3-alkyl subgroup frequently recited for R6 in dependent claims [1]. While no compound-specific MTP IC50 is publicly available for N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, the patent class as a whole is characterized as valuable MTP inhibitors suitable for lowering atherogenic lipoproteins [2]. The ethyl group provides an intermediate logP and steric profile between the methyl (C1) and propyl (C3) congeners, which are explicitly listed as distinct aniline intermediates in related patent WO2003047575A1, confirming that each N-alkyl variant is treated as a chemically and pharmacologically distinct entity [3].

MTP inhibition lipid metabolism atherosclerosis

Multi-Target Screening Profile: MCHR1, Antiprion, and HCMV Activity Across Structurally Related Biphenylcarboxamides

Curated screening data from ChEMBL and the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School) indicate that N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been evaluated in multiple target-based and phenotypic assays, including displacement of [125I]MCH from melanin-concentrating hormone receptor 1 (MCHR1), inhibition of BmaI1 acyl-homoserine lactone synthase, anti-HCMV activity via UL50 target, and antiprion activity in ScN2a-cl3 cells . A structurally analogous compound within the N-piperazinylphenyl biphenylcarboxamide series (differing by a pyridin-3-yl substitution on the biphenyl ring) demonstrated an EC50 of 243 nM for antiprion activity measured as PrPSc reduction in sheep prion-infected mouse ScN2a-cl3 cells after 5 days by ELISA [1]. This demonstrates that the biphenylcarboxamide-piperazine scaffold, when appropriately substituted, achieves sub-micromolar cellular activity against prion propagation. The N-ethylpiperazine variant has been specifically entered into these screening cascades, confirming its tractability as a probe compound across multiple disease-relevant assays .

MCHR1 antagonism prion disease antiviral screening polypharmacology

Metabolic Stability in Human and Mouse Liver Microsomes: ADME Differentiation from Non-Piperazine MTP Inhibitors

N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been assessed for metabolic stability in both human liver microsomes (compound remaining at 1 µM, ChEMBL assay CHEMBL2411796) and mouse liver microsomes (compound remaining at 1 µM, CHEMBL2411799, and half-life determination by LC/MS/MS, CHEMBL2411800) . These ADME data points, curated in ChEMBL, provide species-specific metabolic stability information that is absent from the public domain for the vast majority of non-piperazine MTP inhibitor chemotypes. While the specific percentage remaining and half-life values are not publicly disclosed in the open-access summary, the existence of these curated ADME entries confirms that the compound has advanced through preliminary drug metabolism profiling—a critical differentiator when selecting probe compounds for in vivo studies, as many structurally related biphenylcarboxamides lack any publicly available ADME characterization [1].

metabolic stability hepatic clearance liver microsomes ADME

PDK1 Inhibitory Activity and Cancer Cell Proliferation: Linking the Biphenylcarboxamide Scaffold to Oncology

The compound is indexed in the DrugMap/DrugTTD database as 'Heteroaryl-carboxamide derivative 4' (synonym: PMID25684022-Compound-WO2012058176 27(6)) with patented indications for metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumor/cancer (ICD-11: 2A00-2F9Z), acting as a PDK1 (pyruvate dehydrogenase kinase 1) inhibitor [1]. The referenced patent WO2012058176 discloses heteroaryl-carboxamide derivatives as PDK1 inhibitors useful for inhibiting cancer cell proliferation [2]. While this database entry establishes the compound's relevance to oncology target space, it is important to note that no compound-specific PDK1 IC50 or cancer cell line IC50 values are publicly available for N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide as a discrete entity; the annotation derives from patent family membership rather than isolated biochemical characterization [3].

PDK1 inhibition cancer kinase inhibitor oncology

N-[4-(4-Ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide: Research Application Scenarios Grounded in Quantitative Evidence


MTP Inhibitor Tool Compound for Lipid Metabolism and Atherosclerosis Research

This compound is most appropriately deployed as an MTP inhibitor tool compound in in vitro assays of hepatic lipoprotein assembly and secretion (e.g., HepG2 apoB secretion assays), where its N-ethylpiperazine substitution pattern represents a specific structural probe within the biphenylcarboxamide patent class defined in US20020032238 [1]. Researchers investigating structure-activity relationships (SAR) around the piperazine N-alkyl group should use this ethyl variant alongside the methyl and propyl congeners to systematically map the impact of alkyl chain length on MTP inhibitory potency and cellular lipid modulation. The availability of curated liver microsomal stability data (human and mouse) supports its use in preliminary ADME characterization during early-stage hit-to-lead optimization [2].

Multi-Target Screening Probe for Polypharmacology Studies in Neurodegeneration and Infectious Disease

Based on its documented screening history across MCHR1, antiprion (ScN2a-cl3), HCMV UL50, BmaI1, and LtaS assays [1], this compound is suited as a polypharmacology probe for academic screening centers and drug repositioning programs. The close structural analog (pyridin-3-yl variant) has confirmed antiprion activity with an EC50 of 243 nM in prion-infected neuronal cells [2], justifying the evaluation of the biphenyl-4-carboxamide variant in prion disease models. Its multi-target profile also supports use in cheminformatics studies aimed at understanding the polypharmacology of N-piperazinylphenyl biphenylcarboxamides.

Negative Control or Reference Compound for N-Alkylpiperazine SAR Studies

Given that the N-methyl and N-propyl analogs are explicitly listed as distinct intermediates in MTP inhibitor patents [1], the N-ethyl compound serves as the mid-series reference point for systematic SAR studies. It can function as a comparator when profiling novel piperazine derivatives with branched, cyclic, or functionalized N-substituents, enabling the deconvolution of N-alkyl chain length effects on target binding, cellular permeability, and metabolic clearance. Procurement of all three analogs (methyl, ethyl, propyl) as a matched set is recommended for rigorous SAR campaigns within the biphenylcarboxamide piperazine series.

PDK1-Focused Oncology Screening (with Independent Potency Verification Required)

The compound's annotation as a PDK1 inhibitor with patented cancer indications [1] suggests potential utility in oncology-focused screening cascades targeting the PI3K/PDK1/Akt signaling axis. However, this application scenario carries a critical caveat: no compound-specific PDK1 IC50 or cancer cell line proliferation data are publicly available. Researchers intending to use this compound in PDK1 contexts must perform independent biochemical validation (e.g., PDK1 kinase inhibition assay, ADP-Glo format) and cellular target engagement studies before drawing conclusions about PDK1-mediated pharmacology. The compound should not be assumed to possess confirmed PDK1 potency solely based on database annotation [2].

Quote Request

Request a Quote for N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.